3-(5-CHLORO-2-METHYLANILINO)-1,2,4-TRIAZIN-5(4H)-ONE
Overview
Description
3-(5-Chloro-2-methylanilino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted aniline group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methylanilino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methylaniline, which can be obtained by the chlorination of 2-methylaniline using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of Triazine Ring: The next step involves the reaction of 5-chloro-2-methylaniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions.
Cyclization: The final step is the cyclization of the intermediate product to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylanilino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce quinone derivatives .
Scientific Research Applications
3-(5-Chloro-2-methylanilino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methylanilino)-1,2,4-triazin-5(4H)-one depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Biological Activity: The compound’s antimicrobial or anticancer activity may involve the disruption of cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: Similar to 3-(5-chloro-2-methylanilino)-1,2,4-triazin-5(4H)-one, this compound contains a chloro-substituted aniline group but lacks the triazine ring.
4-Chloro-2-methylaniline: Another similar compound with a different position of the chloro group on the aniline ring.
5-Chloro-2-methylaniline: This compound has the same chloro and methyl substitution pattern on the aniline ring but does not contain the triazine moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the triazine ring and the chloro-substituted aniline group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-chloro-2-methylanilino)-4H-1,2,4-triazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(11)4-8(6)13-10-14-9(16)5-12-15-10/h2-5H,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDQOJTXJJBBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NN=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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